2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a versatile chemical compound used in various scientific research fields. This compound is known for its complex structure, which includes an imidazole ring, a benzyl group, and a phenylacetamide moiety. Its unique chemical properties make it valuable in drug discovery, material synthesis, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole ring.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether with phenylacetyl chloride to form the phenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the phenylacetamide moiety, leading to various reduced derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and phenyl groups contribute to the compound’s binding affinity and specificity. The thioether linkage may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-23(26-21-14-8-3-9-15-21)18-29-24-25-16-22(20-12-6-2-7-13-20)27(24)17-19-10-4-1-5-11-19/h1-16H,17-18H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPNSVYRRHGXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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